3-bromo-N-[(4-fluorophenyl)methyl]benzamide
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Overview
Description
3-bromo-N-[(4-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C13H9BrFNO. It is a benzamide derivative, characterized by the presence of a bromine atom at the 3-position and a fluorophenylmethyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
The synthesis of 3-bromo-N-[(4-fluorophenyl)methyl]benzamide typically involves the following steps:
Chemical Reactions Analysis
3-bromo-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted by other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic aromatic substitution with strong nucleophiles like sodium methoxide (NaOCH3).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, the benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Scientific Research Applications
3-bromo-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
3-bromo-N-[(4-fluorophenyl)methyl]benzamide can be compared with other benzamide derivatives:
3-bromo-N-[(4-chlorophenyl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine. This change can affect its reactivity and biological activity.
3-bromo-N-[(4-methylphenyl)methyl]benzamide: The presence of a methyl group instead of fluorine can lead to different chemical properties and applications.
3-bromo-N-[(4-nitrophenyl)methyl]benzamide:
Properties
Molecular Formula |
C14H11BrFNO |
---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
3-bromo-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11BrFNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |
InChI Key |
NTAIFPRNUAKMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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